molecular formula C28H22ClN3O5 B12022430 1-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate CAS No. 765277-20-1

1-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate

Cat. No.: B12022430
CAS No.: 765277-20-1
M. Wt: 515.9 g/mol
InChI Key: OFYFGMUJXDYARP-OKCVXOCRSA-N
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Description

1-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring, a methoxybenzoate group, and a chloro-methylphenyl moiety.

Preparation Methods

The synthesis of 1-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate involves multiple steps. The general synthetic route includes the following steps:

    Formation of the hydrazone: This step involves the reaction of 3-chloro-2-methylphenylamine with an appropriate oxoacetyl compound to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with naphthalen-2-yl 4-methoxybenzoate under specific conditions to form the final compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro-methylphenyl moiety, to form various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles.

Scientific Research Applications

1-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate has several scientific research applications:

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

1-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate can be compared with other similar compounds, such as:

    Naphthalene derivatives: Compounds with similar naphthalene structures may have comparable properties and applications.

    Methoxybenzoate derivatives:

    Chloro-methylphenyl derivatives: Compounds with similar chloro-methylphenyl moieties may exhibit similar biological activities and chemical reactivity.

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct properties and applications compared to other similar compounds.

Properties

CAS No.

765277-20-1

Molecular Formula

C28H22ClN3O5

Molecular Weight

515.9 g/mol

IUPAC Name

[1-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C28H22ClN3O5/c1-17-23(29)8-5-9-24(17)31-26(33)27(34)32-30-16-22-21-7-4-3-6-18(21)12-15-25(22)37-28(35)19-10-13-20(36-2)14-11-19/h3-16H,1-2H3,(H,31,33)(H,32,34)/b30-16+

InChI Key

OFYFGMUJXDYARP-OKCVXOCRSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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